molecular formula C23H15N3O6S B12533500 4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 849094-40-2

4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid

Katalognummer: B12533500
CAS-Nummer: 849094-40-2
Molekulargewicht: 461.4 g/mol
InChI-Schlüssel: NVNHLYFTUNQLHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with phenylsulfanyl and dibenzoic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(phenylsulfanyl)-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted triazine derivatives.

    Esterification: Esterified derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its carboxylate and triazine groups, forming stable complexes. These complexes can exhibit unique properties such as catalytic activity, magnetic behavior, and luminescence, depending on the metal ion and the coordination environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to the presence of the triazine ring and phenylsulfanyl group, which impart distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks, where its structural features can influence the properties of the resulting materials .

Eigenschaften

CAS-Nummer

849094-40-2

Molekularformel

C23H15N3O6S

Molekulargewicht

461.4 g/mol

IUPAC-Name

4-[[4-(4-carboxyphenoxy)-6-phenylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C23H15N3O6S/c27-19(28)14-6-10-16(11-7-14)31-21-24-22(32-17-12-8-15(9-13-17)20(29)30)26-23(25-21)33-18-4-2-1-3-5-18/h1-13H,(H,27,28)(H,29,30)

InChI-Schlüssel

NVNHLYFTUNQLHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.